Methyl 3-chloroisoxazole-5-carboxylate
Overview
Description
“Methyl 3-chloroisoxazole-5-carboxylate” is a chemical compound with the molecular formula C5H4ClNO3 . It is used in various chemical reactions and can be purchased from several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloroisoxazole-5-carboxylate” consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 161.54 g/mol.Scientific Research Applications
Preparation and Lithiation of Isoxazoles : A study by Micetich and Chin (1970) on isoxazole chemistry involved the preparation of 3,5-disubstituted isoxazoles, including 3-phenyl-5-chloroisoxazole. This research demonstrated how these compounds could be lithiated to form 4-lithio derivatives, leading to further potential chemical applications (Micetich & Chin, 1970).
Impact on Lipid and Carbohydrate Metabolism : In a study exploring the effects of 3-chloroisoxazole-5-carboxylic acid on metabolism, Eastwood and Kellett (1969) found that it influenced both lipid and carbohydrate metabolism. This compound lowered plasma NEFA levels and showed hypoglycemic activity, suggesting its potential in metabolic studies (Eastwood & Kellett, 1969).
Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea : Ray and Ghosh (1999) developed a method for synthesizing N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a potential bronchodilator, using 4-Methyloxazole-5-carboxylic acid. This synthesis highlights the potential pharmaceutical applications of isoxazole derivatives (Ray & Ghosh, 1999).
Synthesis and Chemical Properties of Isothiazoles : Clarke, Emayan, and Rees (1998) investigated the synthesis of isothiazoles, including methyl 3-aminocrotonate, a compound closely related to methyl 3-chloroisoxazole-5-carboxylate. Their work contributes to the understanding of the chemical properties and synthesis pathways of isoxazole and isothiazole derivatives (Clarke, Emayan, & Rees, 1998).
Synthesis and Structure of N-Acetylated Derivatives : A study by Dzygiel et al. (2004) on the synthesis and structure of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provides insights into the chemical behavior and structural characteristics of these compounds, which are structurally similar to methyl 3-chloroisoxazole-5-carboxylate (Dzygiel et al., 2004).
Photochemistry and Vibrational Spectra : Lopes et al. (2011) studied the photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, providing valuable insights into the photochemical behavior of isoxazole derivatives (Lopes et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, 3-Methyl-5-isoxazoleacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with care, avoid breathing dust, mist, spray, and avoid contact with skin and eyes .
Future Directions
Isoxazole is a significant moiety in the field of drug discovery . It is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a future direction . Another future direction is the development of a greener methodology that enables rapid and efficient access to these scaffolds .
properties
IUPAC Name |
methyl 3-chloro-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKHULWMPQVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloroisoxazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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